molecular formula C5H8O2 B3021882 (1S,2S)-2-methylcyclopropane-1-carboxylic acid CAS No. 14590-52-4

(1S,2S)-2-methylcyclopropane-1-carboxylic acid

Cat. No. B3021882
CAS RN: 14590-52-4
M. Wt: 100.12 g/mol
InChI Key: AYEGPMGNMOIHDL-IMJSIDKUSA-N
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Description

“(1S,2S)-2-methylcyclopropane-1-carboxylic acid” is a type of organic compound known as a carboxylic acid. Carboxylic acids contain a -COOH group and are often involved in various biological processes .


Synthesis Analysis

The synthesis of carboxylic acids and their derivatives can involve various methods, including oxidation of primary alcohols or aldehydes, carbonation of Grignard reagents, and hydrolysis of nitriles, amides, or esters .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a cyclopropane ring, which is a three-membered carbon ring, with a methyl group (-CH3) and a carboxylic acid group (-COOH) attached .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including esterification, amide formation, and reduction . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like melting point, boiling point, solubility, and reactivity. These properties can be influenced by the structure of the compound, including the presence of functional groups .

Mechanism of Action

The mechanism of action of (1S,2S)-2-methylcyclopropane-1-carboxylic acid is not fully understood. However, it is known that the reaction of this compound with other compounds involves the formation of a cyclic intermediate, which can then be hydrolyzed to produce the desired product. The reaction of this compound with other compounds also involves the formation of a carboxylic acid, which can then be used as a substrate for further reactions.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to have any adverse effects on the human body.

Advantages and Limitations for Lab Experiments

(1S,2S)-2-methylcyclopropane-1-carboxylic acid has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also relatively stable and can be stored for extended periods of time. Furthermore, it is a versatile compound that can be used in a variety of reactions. The main limitation of this compound is that it is not very soluble in water, which can limit its use in some reactions.

Future Directions

The future of (1S,2S)-2-methylcyclopropane-1-carboxylic acid is promising. It is a versatile compound that can be used in the synthesis of a wide range of compounds and materials. In addition, it can be used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Furthermore, it can be used in the synthesis of polymers, catalysts, and other materials. Finally, it can be used in the synthesis of optoelectronics, sensors, and other materials.

Scientific Research Applications

(1S,2S)-2-methylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research. It is widely used as a substrate for the synthesis of various compounds and materials. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. In addition, this compound is used in the synthesis of polymers, catalysts, and other materials. It is also used in the synthesis of optoelectronics, sensors, and other materials.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, carboxylic acids can be corrosive and cause burns upon contact with skin .

properties

IUPAC Name

(1S,2S)-2-methylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEGPMGNMOIHDL-IMJSIDKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14590-52-4
Record name (1S,2S)-2-methylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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